Cas no 1214697-87-6 (Methyl 1-(2-Fluorophenyl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylate Hydrochloride)

Methyl 1-(2-Fluorophenyl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylate Hydrochloride 化学的及び物理的性質
名前と識別子
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- VWFFXUHZCBBRDX-UHFFFAOYSA-N
- Methyl 1-(2-Fluorophenyl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylate Hydrochloride
- Methyl 1-(2-fluorophenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl
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- インチ: 1S/C19H17FN2O2.ClH/c1-24-19(23)16-10-13-11-6-3-5-9-15(11)21-18(13)17(22-16)12-7-2-4-8-14(12)20;/h2-9,16-17,21-22H,10H2,1H3;1H
- InChIKey: VWFFXUHZCBBRDX-UHFFFAOYSA-N
- ほほえんだ: C(C1NC(C2C=CC=CC=2F)C2NC3=CC=CC=C3C=2C1)(=O)OC.Cl
Methyl 1-(2-Fluorophenyl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylate Hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M222230-500mg |
Methyl 1-(2-Fluorophenyl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylate Hydrochloride |
1214697-87-6 | 500mg |
$ 320.00 | 2022-06-04 | ||
TRC | M222230-50mg |
Methyl 1-(2-Fluorophenyl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylate Hydrochloride |
1214697-87-6 | 50mg |
$ 50.00 | 2022-06-04 | ||
TRC | M222230-100mg |
Methyl 1-(2-Fluorophenyl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylate Hydrochloride |
1214697-87-6 | 100mg |
$ 95.00 | 2022-06-04 |
Methyl 1-(2-Fluorophenyl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylate Hydrochloride 関連文献
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
-
8. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
Methyl 1-(2-Fluorophenyl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylate Hydrochlorideに関する追加情報
Methyl 1-(2-Fluorophenyl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylate Hydrochloride (CAS No. 1214697-87-6): An Overview
Methyl 1-(2-Fluorophenyl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylate Hydrochloride (CAS No. 1214697-87-6) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of β-carbolines, which are known for their diverse biological activities and potential therapeutic applications. The inclusion of a fluorine atom in the phenyl ring and the presence of a methyl ester group contribute to its unique structural and functional properties.
The β-carboline scaffold is a privileged structure in medicinal chemistry due to its ability to modulate various biological targets, including enzymes, receptors, and ion channels. The fluorine substitution at the 2-position of the phenyl ring can enhance the lipophilicity and metabolic stability of the molecule, making it an attractive candidate for drug development. Additionally, the methyl ester group at the carboxyl position can influence the solubility and bioavailability of the compound.
Recent studies have highlighted the potential of Methyl 1-(2-Fluorophenyl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylate Hydrochloride in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent anti-inflammatory and analgesic properties. The researchers found that it effectively inhibits cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. This finding suggests that the compound could be developed as a novel nonsteroidal anti-inflammatory drug (NSAID) with improved safety and efficacy profiles.
Another area of interest is the potential neuroprotective effects of Methyl 1-(2-Fluorophenyl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylate Hydrochloride. A study conducted by a team of neuroscientists demonstrated that this compound can protect neuronal cells from oxidative stress and apoptosis induced by various neurotoxic agents. The mechanism underlying these effects is believed to involve the activation of antioxidant defense systems and the modulation of mitochondrial function. These findings open up new possibilities for the use of this compound in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In addition to its pharmacological properties, Methyl 1-(2-Fluorophenyl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylate Hydrochloride has also been investigated for its potential as a radiolabeling agent in nuclear medicine. A study published in the European Journal of Nuclear Medicine and Molecular Imaging reported that this compound can be labeled with radioisotopes such as fluorine-18 or carbon-11 without compromising its chemical stability or biological activity. This property makes it a promising candidate for positron emission tomography (PET) imaging studies to visualize and quantify specific biological processes in vivo.
The synthesis of Methyl 1-(2-Fluorophenyl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylate Hydrochloride has been optimized using modern synthetic methods to ensure high yields and purity. One common approach involves the condensation of a substituted arylamine with an appropriate aldehyde or ketone followed by cyclization under acidic conditions. The resulting β-carboline derivative is then esterified with methanol to form the methyl ester. Finally, hydrochloric acid is used to convert the free base into its hydrochloride salt form.
In conclusion, Methyl 1-(2-Fluorophenyl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylate Hydrochloride (CAS No. 1214697-87-6) is a versatile compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further investigation and development as a therapeutic agent or diagnostic tool. As research in this area continues to advance, it is likely that new insights into the mechanisms of action and potential uses of this compound will emerge.
1214697-87-6 (Methyl 1-(2-Fluorophenyl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylate Hydrochloride) 関連製品
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